

Application Notes and Protocols: Methyltetrazine-PEG24-Boc in Radiolabeling for PET Imaging

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Compound of Interest

Compound Name: Methyltetrazine-PEG24-Boc

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Introduction

The use of bioorthogonal chemistry has revolutionized the field of radiopharmaceutical development, particularly for Positron Emission Tomography (PET) imaging. The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is a cornerstone of this approach, offering rapid, specific, and high-yielding conjugation under physiological conditions.^{[1][2][3][4][5]} This "click chemistry" enables a pretargeting strategy where a TCO-modified targeting vector (e.g., an antibody or nanoparticle) is first administered and allowed to accumulate at the target site, followed by a smaller, radiolabeled tetrazine molecule that rapidly clears from non-target tissues, leading to high-contrast images.^{[3][6][7][8][9]}

Methyltetrazine-PEG24-Boc is a valuable reagent in this workflow. The methyltetrazine moiety serves as the reactive partner for the TCO, while the long, hydrophilic polyethylene glycol (PEG) spacer (PEG24) enhances solubility and can improve in vivo pharmacokinetics.^{[10][11][12]} The tert-butyloxycarbonyl (Boc) protecting group on a terminal amine allows for controlled, site-specific conjugation to targeting molecules after its removal. These application notes and protocols provide a detailed guide to the use of **Methyltetrazine-PEG24-Boc** in developing radiolabeled probes for PET imaging.

Key Features of Methyltetrazine-PEG24-Boc

- **Bioorthogonal Reactivity:** The methyltetrazine core enables fast and specific ligation with TCO-modified molecules.[\[12\]](#)
- **Enhanced Solubility:** The hydrophilic PEG24 linker improves the aqueous solubility of the construct, which is beneficial for in vivo applications.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Boc Protection:** The Boc-protected amine allows for a two-step conjugation strategy, enabling purification of the deprotected intermediate before reaction with a targeting vector.[\[10\]](#)[\[11\]](#)
- **Versatility:** This linker can be used to modify a wide range of targeting molecules, including antibodies, peptides, and nanoparticles, for pretargeted PET imaging.[\[3\]](#)[\[7\]](#)[\[13\]](#)

Experimental Protocols

Protocol 1: Deprotection of Methyltetrazine-PEG24-Boc

This protocol describes the removal of the Boc protecting group to yield the reactive primary amine.

Materials:

- **Methyltetrazine-PEG24-Boc**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Nitrogen or Argon gas
- Rotary evaporator
- High-performance liquid chromatography (HPLC) system for purification

Procedure:

- Dissolve **Methyltetrazine-PEG24-Boc** in DCM.

- Add an excess of TFA to the solution (e.g., 20-50% v/v).
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Once the reaction is complete, remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.
- The resulting crude Methyltetrazine-PEG24-NH₂ can be purified by reverse-phase HPLC.
- Lyophilize the pure fractions to obtain the TFA salt of the deprotected product.

Protocol 2: Conjugation of Deprotected Methyltetrazine-PEG24-Amine to a Targeting Antibody

This protocol outlines the conjugation of the deprotected and activated methyltetrazine linker to an antibody.

Materials:

- Purified Methyltetrazine-PEG24-NH₂ (TFA salt)
- Targeting antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl group activation, or other suitable crosslinkers.
- Size-exclusion chromatography (SEC) columns for purification.

Procedure:

- Activation of Antibody (if targeting carboxyl groups):
 - Dissolve NHS and EDC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
 - Add the NHS/EDC solution to the antibody solution at a molar excess to activate the carboxyl groups.

- Incubate for 15-30 minutes at room temperature.
- Conjugation:
 - Dissolve the purified Methyltetrazine-PEG24-NH₂ in the reaction buffer.
 - Add the deprotected methyltetrazine solution to the activated antibody solution. The molar ratio of tetrazine to antibody should be optimized for the specific application.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification:
 - Purify the resulting Methyltetrazine-PEG24-Antibody conjugate using SEC to remove unconjugated tetrazine and other small molecules.
 - Characterize the conjugate by measuring the protein concentration (e.g., BCA assay) and determining the degree of labeling (DOL) using UV-Vis spectroscopy.

Protocol 3: Radiolabeling of a TCO-Bearing Molecule with a Radiolabeled Tetrazine

This protocol describes the pretargeting approach where a TCO-modified molecule is radiolabeled in vivo or in vitro using a radiolabeled tetrazine. For this example, we will consider the radiolabeling of a TCO-modified antibody with a ⁶⁸Ga-labeled tetrazine.

Materials:

- TCO-modified targeting antibody.
- A suitable tetrazine chelator for ⁶⁸Ga, for example, a NOTA- or DOTA-functionalized tetrazine.
- ⁶⁸Ge/⁶⁸Ga generator.
- Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.0-5.5).

- C18 Sep-Pak cartridges for purification.
- Radio-TLC or radio-HPLC for quality control.

Procedure:

- ^{68}Ga Labeling of the Tetrazine Chelator:
 - Elute $^{68}\text{GaCl}_3$ from the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl.
 - Add the $^{68}\text{GaCl}_3$ eluate to a solution of the tetrazine-chelator conjugate in the reaction buffer.
 - Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C for 5-15 minutes, depending on the chelator).
 - Monitor the radiolabeling efficiency by radio-TLC or radio-HPLC.
- Purification of the Radiolabeled Tetrazine:
 - Pass the reaction mixture through a C18 Sep-Pak cartridge.
 - Wash the cartridge with water to remove unreacted ^{68}Ga .
 - Elute the ^{68}Ga -labeled tetrazine with ethanol.
 - The final product can be formulated in a saline solution for injection.
- Pretargeted PET Imaging (In Vivo):
 - Administer the TCO-modified antibody to the subject and allow for accumulation at the target site and clearance from the blood (typically 24-72 hours).^[2]
 - Inject the purified ^{68}Ga -labeled tetrazine.
 - Acquire PET images at various time points post-injection of the radiotracer.

Data Presentation

The following tables summarize representative quantitative data from studies using similar tetrazine-based pretargeting systems for PET imaging.

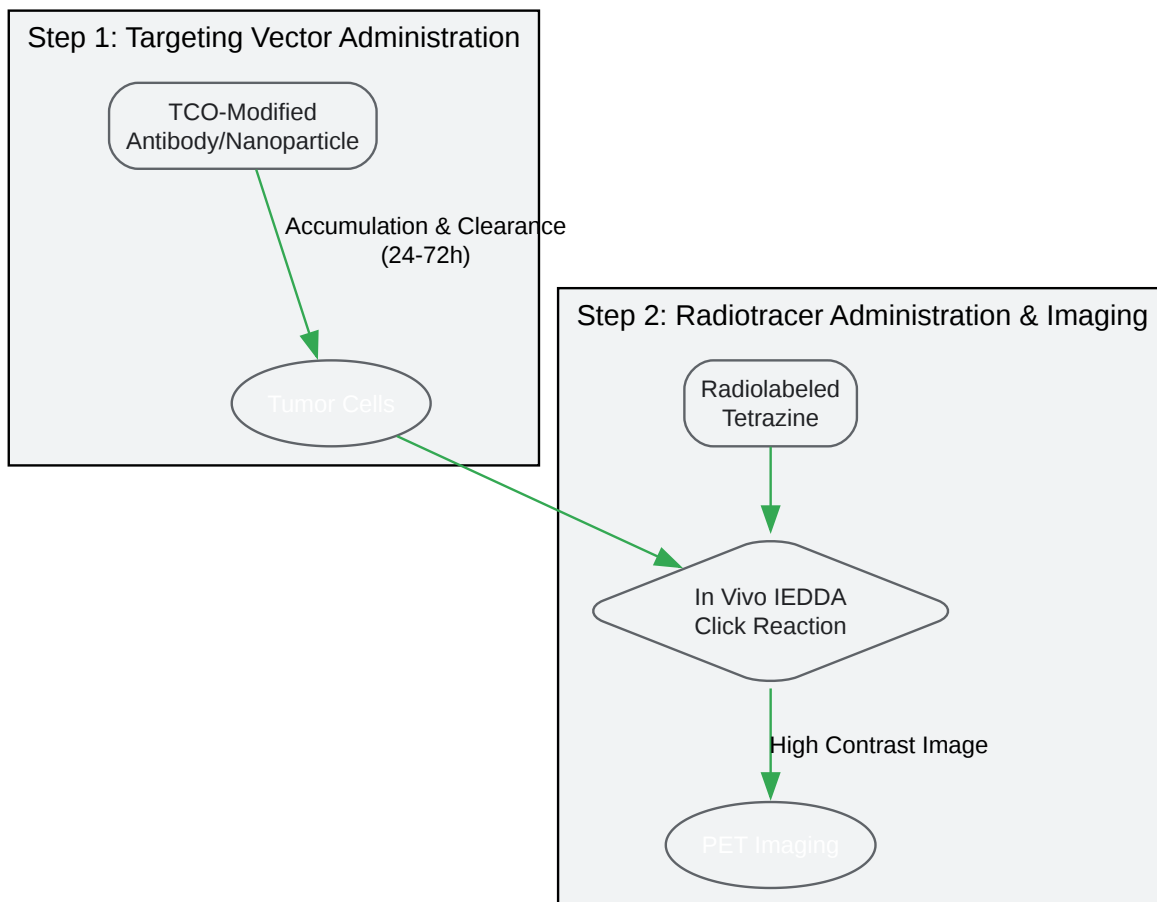
Table 1: Radiolabeling Efficiency of Tetrazine Derivatives with Various PET Isotopes

Radiolabeling Reaction	Isotope	Precursor	Radiochemical Yield (RCY)	Reference
Chelation	⁶⁸ Ga	THP-tetrazine	>95%	[6]
Chelation	⁶⁴ Cu	Tz-PEG7-NOTA	>90%	[1]
Aluminum Fluoride	¹⁸ F	NOTA-labeled tetrazine	~35%	[2]
Copper-Catalyzed Click	¹⁸ F	Tz-alkynes + ¹⁸ F-azides	up to ~70%	[8]

Table 2: In Vivo Tumor Uptake in Pretargeted PET Imaging Studies

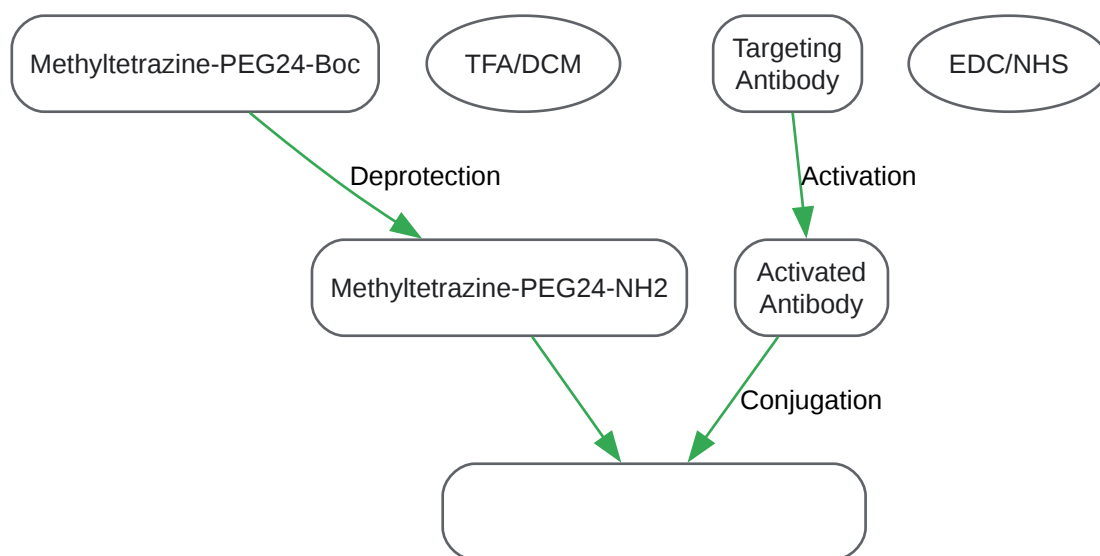
Targeting Vector	Radiotracer	Tumor Model	Uptake (%ID/g)	Time Point (post-injection)	Reference
5B1-TCO (anti-CA19.9)	Tz-PEG11-Al[¹⁸ F]-NOTA	BxPC3 pancreatic xenografts	up to 6.4	4 h	[2]
huA33-TCO	⁶⁴ Cu-DOTA-PEG ₇ -Tz	SW1222 colorectal xenografts	High specific uptake	24-120 h	[7]
TCO-functionalized liposomes	[⁶⁸ Ga]Ga-THP-tetrazine	Fibrosarcoma	Mixed results	-	[6]
TCO-trastuzumab	[¹¹¹ In]In-DO3A-BODIPY-Tz	HER2-expressing tumors	21.2 ± 5.6	6 days (SPECT)	[13]

Visualizations



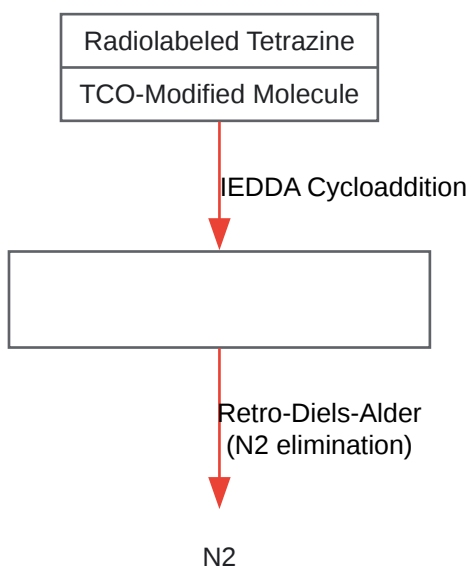
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Caption: Pretargeted PET imaging workflow.



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Caption: Deprotection and conjugation workflow.



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Caption: Inverse electron demand Diels-Alder (IEDDA) reaction.

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